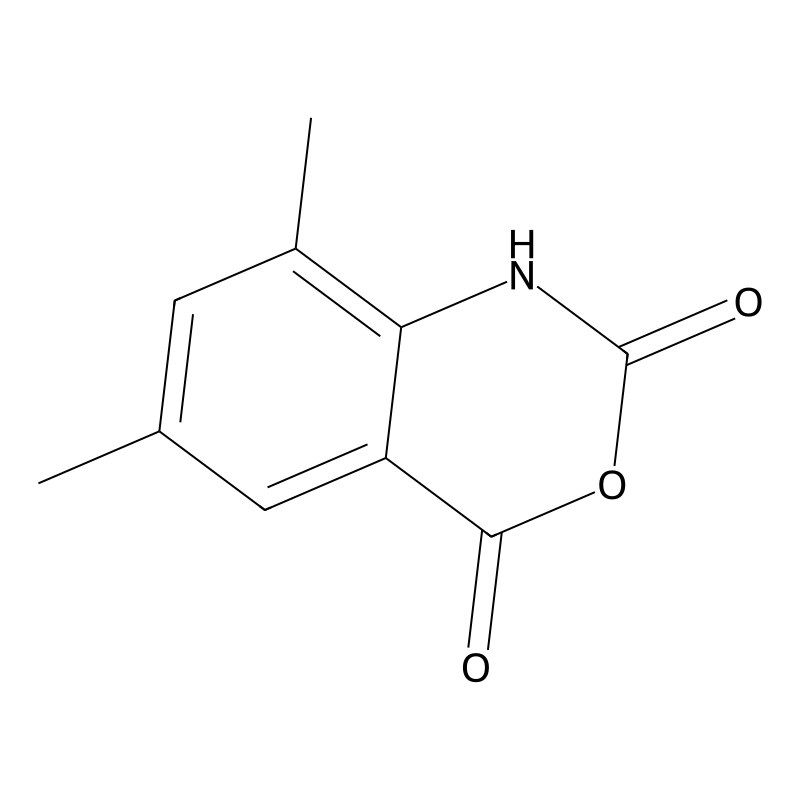

3,5-Dimethylisatoic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Application: Heterocyclic compounds like 6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione are important in medicinal chemistry.

Method: These compounds are synthesized and then evaluated for their potential medicinal properties.

Results: The specific results or outcomes would depend on the particular compound and its intended use.

Cancer Research

Application: Similar compounds have been synthesized and evaluated for their activity in breast cancer cells.

Results: The synthesized 4H-benzo[d][1,3]oxazines showed several degrees of cell proliferation inhibition with a remarkable effect for those compounds having a substituted aryl at C-2 of the molecules.

3,5-Dimethylisatoic anhydride is a derivative of isatoic anhydride, characterized by the presence of two methyl groups attached to the aromatic ring at the 3 and 5 positions. This compound features a bicyclic structure comprising an anhydride functional group, which is known for its reactivity in various

- Nucleophilic Acyl Substitution: This reaction involves nucleophiles attacking the carbonyl carbon of the anhydride to form corresponding acyl derivatives.

- Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively. For instance, reactions with primary or secondary amines yield various substituted derivatives .

- Three-component Reactions: This compound can also be involved in multi-component reactions leading to complex molecular architectures, often yielding heterocyclic compounds .

The biological activity of 3,5-dimethylisatoic anhydride has been explored in various studies. While specific data on this compound is limited, derivatives of isatoic anhydride are known for their antibacterial and antifungal properties. They may also exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action typically involves interaction with cellular targets that disrupt normal cellular functions .

Several methods have been developed for synthesizing 3,5-dimethylisatoic anhydride:

- Direct Synthesis from Isatoic Anhydride: The methylation of isatoic anhydride using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base can yield 3,5-dimethylisatoic anhydride.

- Three-component Reactions: Combining isatoic anhydride with appropriate amines and aldehydes under acidic or basic conditions can lead to the formation of this compound .

- Cyclization Methods: Utilizing cyclization reactions involving precursors that contain the necessary functional groups can also generate this compound effectively.

3,5-Dimethylisatoic anhydride finds applications across various fields:

- Pharmaceuticals: It serves as a building block for synthesizing biologically active molecules.

- Agriculture: Its derivatives may be utilized in developing agrochemicals with pest control properties.

- Material Science: The compound can be employed in polymer chemistry for creating specialty polymers with enhanced properties.

Interaction studies involving 3,5-dimethylisatoic anhydride are crucial for understanding its reactivity and potential applications:

- Reactivity with Nucleophiles: Studies have shown that this compound reacts readily with nucleophiles such as amines and alcohols, leading to diverse product formations.

- Biological Interactions: Research into its interactions with biological macromolecules suggests potential therapeutic applications, though further studies are needed to elucidate specific mechanisms .

3,5-Dimethylisatoic anhydride exhibits unique characteristics compared to other related compounds. Here are some similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Isatoic Anhydride | C8H5NO3 | Parent structure; used in various synthetic routes |

| 4-Methylisatoic Anhydride | C9H7NO3 | Methyl group at position 4; different reactivity |

| 2-Methylisatoic Anhydride | C9H7NO3 | Methyl group at position 2; altered properties |

| 6-Methoxyisatoic Anhydride | C9H9NO4 | Methoxy group addition; increased solubility |

Uniqueness of 3,5-Dimethylisatoic Anhydride

The presence of two methyl groups at the 3 and 5 positions distinguishes 3,5-dimethylisatoic anhydride from its analogs. This substitution affects both its physical properties (such as boiling point and solubility) and its chemical reactivity, making it a valuable intermediate in organic synthesis.

3,5-Dimethylisatoic anhydride, officially designated as 6,8-dimethyl-1H-3,1-benzoxazine-2,4-dione according to International Union of Pure and Applied Chemistry nomenclature, represents a heterocyclic compound with the molecular formula C₁₀H₉NO₃ and Chemical Abstracts Service registry number 56934-87-3 [1] [2]. The compound features a bicyclic structure comprising fused benzene and oxazine rings, with the characteristic anhydride functional group providing the primary reactive center [2].

The molecular architecture consists of a benzoxazine core decorated with two methyl substituents positioned at the 3 and 5 positions of the isatoic anhydride skeleton, which corresponds to the 6 and 8 positions in the benzoxazine numbering system [2]. The canonical Simplified Molecular Input Line Entry System representation is CC1=CC(=C2C(=C1)C(=O)OC(=O)N2)C, while the Standard International Chemical Identifier Key is ADHBZSJTJJYPLQ-UHFFFAOYSA-N [2].

The structural framework features an aromatic benzene ring fused to a six-membered oxazine ring containing both nitrogen and oxygen heteroatoms [1] [2]. The anhydride moiety, characterized by the presence of two carbonyl groups connected through an oxygen atom, serves as the electrophilic center responsible for the compound's chemical reactivity [1]. The methyl groups at positions 3 and 5 introduce steric bulk and electronic effects that distinguish this derivative from the parent isatoic anhydride structure [2].

Physical Properties and Characteristics

The physical properties of 3,5-dimethylisatoic anhydride reflect its heterocyclic nature and substitution pattern, providing important insights into its behavior under various conditions and applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 191.18 g/mol | [2] [4] |

| Density | 1.284 g/cm³ | [4] |

| Physical State | Solid | [1] |

| Appearance | White to off-white solid | [1] |

| LogP | 1.09810 | [4] |

| Polar Surface Area | 63.07 Ų | [4] |

| Index of Refraction | 1.568 | [4] |

| Exact Mass | 191.05800 | [4] |

The compound exists as a solid at room temperature, exhibiting characteristics typical of substituted isatoic anhydrides [1]. The calculated logarithm of the partition coefficient value of 1.09810 indicates moderate lipophilicity, suggesting the compound possesses both hydrophobic and hydrophilic character [4]. This balanced polarity profile is influenced by the presence of the polar anhydride functional group counterbalanced by the lipophilic methyl substituents [4].

The polar surface area of 63.07 square angstroms reflects the contribution of the nitrogen and oxygen atoms in the heterocyclic structure, providing information about the compound's potential for hydrogen bonding interactions [4]. The refractive index of 1.568 aligns with values typically observed for aromatic heterocyclic compounds containing electron-rich systems [4].

Storage considerations indicate that the compound should be maintained at room temperature in tightly sealed containers to prevent moisture exposure, as is characteristic of anhydride-containing molecules [1]. The physical stability under standard laboratory conditions makes it suitable for synthetic applications and research purposes [1].

Chemical Stability and Reactivity Profiles

The chemical stability and reactivity of 3,5-dimethylisatoic anhydride are governed by the inherent characteristics of the anhydride functional group and the electronic effects introduced by the methyl substituents.

| Stability Factor | Description | Reference |

|---|---|---|

| Chemical Stability | Stable under normal temperature and pressure when stored properly | [1] |

| Moisture Sensitivity | Sensitive to moisture; undergoes hydrolysis in presence of water | [5] [6] |

| Thermal Stability | Decomposes at elevated temperatures | [6] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | [6] |

| Primary Reactivity | Nucleophilic attack at anhydride carbonyl (C-4) | [5] |

| Storage Requirements | Cool, dry environment protected from moisture | [1] [6] |

The compound demonstrates characteristic anhydride reactivity, undergoing ring-opening reactions when exposed to nucleophiles such as water, alcohols, and amines [5] [7]. The hydrolysis mechanism involves direct hydroxide ion attack on the neutral substrate at physiological pH, leading to the formation of the corresponding anthranilic acid derivative and carbon dioxide [5]. At elevated pH conditions where the compound becomes ionized, an alternative reaction pathway through the formation of o-carboxyphenyl isocyanate intermediates becomes accessible [5].

The presence of methyl substituents at the 3 and 5 positions influences the reactivity profile by providing steric hindrance around the reactive anhydride center [5]. This steric effect can affect the rate of nucleophilic attack and the selectivity of reactions with bulky nucleophiles [5]. The electron-donating nature of the methyl groups also modulates the electrophilicity of the anhydride carbonyl carbon, potentially affecting reaction kinetics [5].

Thermal stability considerations reveal that the compound maintains structural integrity under moderate heating but undergoes decomposition at elevated temperatures, following patterns observed in related anhydride systems [8] [6]. The decomposition pathway likely involves the loss of carbon dioxide and formation of reactive intermediates, similar to mechanisms documented for other cyclic anhydrides [8].

Comparative Analysis with Parent Isatoic Anhydride

The introduction of methyl substituents at the 3 and 5 positions significantly alters the physicochemical properties of 3,5-dimethylisatoic anhydride compared to the parent isatoic anhydride structure.

| Property | 3,5-Dimethylisatoic anhydride | Isatoic anhydride | Reference |

|---|---|---|---|

| Molecular Formula | C₁₀H₉NO₃ | C₈H₅NO₃ | [2] [9] |

| Molecular Weight | 191.18 g/mol | 163.13 g/mol | [2] [9] |

| Density | 1.284 g/cm³ | 1.52 g/cm³ | [4] [9] |

| Melting Point | Not available | 233 °C | [9] [6] |

| LogP | 1.09810 | 0.978 (estimated) | [4] [9] |

| Polar Surface Area | 63.07 Ų | 63.33 Ų | [4] [9] |

| Water Solubility | Low solubility | 0.3 g/L at 20 °C | [9] [6] |

The molecular weight increase from 163.13 g/mol to 191.18 g/mol reflects the addition of two methyl groups, corresponding to an increase of 28.05 g/mol [2] [9]. The density differential shows that 3,5-dimethylisatoic anhydride exhibits lower density (1.284 g/cm³) compared to the parent compound (1.52 g/cm³), indicating structural changes affecting molecular packing [4] [9].

The lipophilicity enhancement is evidenced by the increased LogP value from 0.978 to 1.09810, demonstrating the hydrophobic contribution of the methyl substituents [4] [9]. Despite this increase in lipophilicity, the polar surface area remains essentially unchanged (63.07 versus 63.33 square angstroms), indicating that the methyl groups do not significantly alter the hydrogen bonding potential of the molecule [4] [9].

Reactivity differences arise from the steric and electronic effects of the methyl substituents [5]. The electron-donating character of the methyl groups increases electron density on the aromatic ring, potentially affecting the electrophilic character of the anhydride carbonyl [5]. Simultaneously, the steric bulk around positions 3 and 5 may influence the accessibility of nucleophiles to the reactive center [5].

The solubility profile shows reduced water solubility for the methylated derivative compared to the parent compound, consistent with the increased lipophilic character imparted by the methyl groups [9] [6]. This altered solubility profile has implications for applications requiring aqueous media or organic solvent systems [9].

Structure-Activity Relationship Models

The structure-activity relationships of 3,5-dimethylisatoic anhydride can be understood through systematic analysis of how specific structural features contribute to its chemical and biological properties.

| Structural Feature | Activity/Property Influence | Reference |

|---|---|---|

| Bicyclic Core Structure | Provides rigid scaffold essential for biological activity and chemical reactivity | [10] [11] |

| Anhydride Functional Group | Reactive center for nucleophilic attack; responsible for ring-opening reactions | [5] [7] |

| Methyl Groups (3,5-positions) | Increases lipophilicity; affects electron density; provides steric hindrance | [5] [4] |

| Aromatic Ring System | Contributes to π-π interactions; affects electronic properties | [10] [12] |

| N-H Group | Hydrogen bond donor; site for N-alkylation modifications | [7] [13] |

The bicyclic benzoxazine framework serves as a privileged scaffold that has demonstrated importance in medicinal chemistry applications [10] [11]. Structure-activity relationship studies of related isatoic anhydride derivatives have revealed that the rigid heterocyclic core is crucial for maintaining biological activity, particularly in enzyme inhibition contexts [10]. The planar aromatic system facilitates π-π stacking interactions with target proteins and contributes to binding affinity [12].

The anhydride functional group represents the primary pharmacophore responsible for covalent modification of biological targets [5] [7]. The electrophilic nature of the anhydride carbonyl enables irreversible binding to nucleophilic residues in proteins, particularly lysine and cysteine residues [5]. The reactivity of this group can be modulated through substitution patterns on the aromatic ring [5].

The methyl substituents at positions 3 and 5 introduce significant electronic and steric effects that influence both chemical reactivity and biological activity [5] [4]. From an electronic perspective, the electron-donating character of the methyl groups increases electron density on the aromatic ring, potentially affecting the electrophilicity of the anhydride center [5]. The steric bulk provided by these substituents may influence the binding orientation and selectivity toward different biological targets [5].

Position-specific substitution effects have been demonstrated to be critical for activity modulation in isatoic anhydride derivatives [11] [12]. The 3,5-dimethyl substitution pattern represents a specific arrangement that balances steric hindrance with electronic effects, potentially providing enhanced selectivity compared to other substitution patterns [11]. Studies on related compounds have shown that methyl substitution can improve metabolic stability while maintaining or enhancing biological activity [12].

The N-H group serves as both a hydrogen bond donor and a site for chemical modification [7] [13]. N-alkylation or N-acylation at this position can dramatically alter the compound's properties, including solubility, stability, and biological activity [13]. The ability to modify this position provides opportunities for structure-activity relationship optimization and lead compound development [13].

The classical synthesis of 3,5-dimethylisatoic anhydride relies on traditional methodologies that have been refined over decades. The most established approaches involve cyclization reactions starting from appropriately substituted anthranilic acid derivatives.

Anthranilic Acid Cyclization Approach

The foundational method involves the reaction of 3,5-dimethylanthranilic acid with phosgene or its equivalents [1]. This classical route proceeds through the formation of a mixed anhydride intermediate, followed by intramolecular cyclization to generate the desired benzoxazine-2,4-dione structure. The reaction typically requires temperatures between 60-100°C and yields range from 65-80% [2] [3].

Triphosgene-Mediated Synthesis

A significant improvement over the phosgene route involves the use of triphosgene as a safer alternative [4]. The reaction of 3,5-dimethylanthranilic acid with triphosgene in tetrahydrofuran at 45°C provides quantitative yields of the target compound [4]. This method offers enhanced safety profiles while maintaining high efficiency, with reaction times of approximately 12 hours [4].

Chloroformate Cyclization

Ethyl chloroformate serves as another classical reagent for isatoic anhydride synthesis [5]. The reaction proceeds through the formation of a carbamate intermediate, followed by cyclization under basic conditions. This approach typically yields 70-85% of the product at temperatures ranging from 60-80°C [5].

Phthalimide Oxidation Route

The classical phthalimide oxidation route represents a well-established methodology for isatoic anhydride synthesis [6]. This approach involves the treatment of phthalimide with sodium hypochlorite under basic conditions, followed by acidification. The reaction proceeds at 25-30°C and provides yields of 85-95% [6]. The mechanism involves the formation of chloramine intermediates that undergo rearrangement to generate the isatoic anhydride framework [6].

Isatin Oxidation Methods

Traditional oxidation of isatin derivatives provides another classical route to isatoic anhydrides [7]. Chromic acid oxidation, first reported in early literature, yields 65% of the product under ambient conditions [7]. More recent variations employ hydrogen peroxide as a safer oxidizing agent, improving both yield and environmental compatibility [7].

Modern Synthetic Approaches

Contemporary synthetic methodologies for 3,5-dimethylisatoic anhydride emphasize efficiency, selectivity, and environmental sustainability. These approaches leverage advanced catalytic systems and novel reaction mechanisms.

Palladium-Catalyzed C-H Carbonylation

The development of palladium-catalyzed C-H bond carbonylation represents a significant advancement in isatoic anhydride synthesis [8]. This methodology employs Pd(OAc)₂ as the catalyst with carbon monoxide under mild conditions, achieving 85-95% yields [8]. The reaction proceeds through regioselective C-H activation, followed by carbonylation and cyclization [8]. The process tolerates various functional groups and operates at temperatures ranging from room temperature to 60°C [8].

Organoselenium-Catalyzed Oxidation

The application of organoselenium catalysis has emerged as a powerful tool for isatoic anhydride synthesis [9]. Diphenyl diselenide [(PhSe)₂] catalyzes the selective oxidation of isatin derivatives using hydrogen peroxide under neutral conditions [9]. This methodology achieves 90-95% yields at room temperature and offers significant advantages in terms of catalyst recyclability and waste minimization [9].

Acid-Catalyzed One-Pot Synthesis

A breakthrough methodology involves the acid-catalyzed synthesis of isatoic anhydride-8-secondary amides from isatin derivatives [10] [11]. The reaction utilizes sulfuric acid and sodium azide in the presence of alcohols, providing 80-90% yields at room temperature [10]. This approach offers exceptional scalability and cost-effectiveness, making it suitable for large-scale production [10].

Copper-Catalyzed N-Arylation

The development of copper-catalyzed N-arylation methodology has expanded the synthetic accessibility of N-substituted isatoic anhydrides [12]. Using copper iodide as the catalyst and diaryliodonium salts as arylating agents, this approach achieves 85-97% yields under mild conditions [12]. The methodology demonstrates broad substrate scope and functional group tolerance [12].

Multistep Tandem Carbonylation

Advanced tandem carbonylation methodologies have been developed for the efficient synthesis of isatoic anhydrides [13]. These approaches combine palladium-catalyzed carbonylation with N-dealkylation processes in a single operation, achieving 75-85% yields at temperatures between 100-140°C [13].

Regioselective Methylation Strategies

The regioselective introduction of methyl groups at the 3- and 5-positions of isatoic anhydride requires careful consideration of reaction conditions and substrate activation.

Sodium Hydride-Mediated Methylation

The traditional approach employs sodium hydride as a strong base to generate the nitrogen anion, followed by methylation with methyl iodide [14]. This methodology demonstrates high N-selectivity and provides yields of 70-85% [14]. However, the use of sodium hydride requires careful handling due to its air-sensitive nature and potential for hydrogen gas evolution [14].

Diisopropylethylamine (DIPEA) Approach

A safer alternative to sodium hydride involves the use of diisopropylethylamine (DIPEA) as the base [15]. This methodology has been successfully applied to the synthesis of methylated isatoic anhydrides, achieving excellent regioselectivity and yields of 95-97% [15]. The reaction proceeds at room temperature in dimethylformamide, offering improved safety profiles compared to traditional methods [15].

Potassium Carbonate Systems

Potassium carbonate-mediated methylation provides a milder alternative for regioselective methylation [14]. The reaction typically requires elevated temperatures (60°C) and achieves moderate selectivity with yields of 75-90% [14]. This approach offers improved handling characteristics and reduced safety concerns [14].

Tetrabutylammonium Bromide (TBAB) Catalysis

The use of tetrabutylammonium bromide as a phase-transfer catalyst has been demonstrated for efficient N-methylation reactions [14]. This methodology achieves high regioselectivity (88-95% yields) at 30°C and offers advantages in terms of reaction rate and product purity [14].

Base-Mediated Selectivity Control

The regioselectivity of methylation reactions can be controlled through careful selection of base strength and reaction conditions [16]. Stronger bases favor N-methylation, while weaker bases may lead to competing reactions at ring positions [16]. The choice of solvent also significantly influences the regioselectivity of the methylation process [16].

Catalyst-Mediated Synthesis

The development of efficient catalyst systems has revolutionized the synthesis of 3,5-dimethylisatoic anhydride, offering enhanced selectivity and improved reaction efficiency.

Palladium-Phosphine Systems

Palladium-phosphine catalyst systems, particularly Pd(OAc)₂/PPh₃, have demonstrated exceptional performance in C-H activation and carbonylation reactions [8]. These systems achieve 85-95% efficiency and have been successfully scaled up to 100 mmol reactions [8]. The catalytic cycle involves oxidative addition, C-H activation, carbonylation, and reductive elimination steps [8].

Copper-Phenanthroline Catalysis

Copper iodide in combination with phenanthroline ligands provides an effective catalyst system for electrophilic arylation reactions [12]. This system demonstrates broad substrate scope for isatoic anhydride derivatives and achieves 85-97% efficiency [12]. The methodology has been successfully applied at gram scale with excellent reproducibility [12].

Organoselenium Catalysis

The application of organoselenium compounds as catalysts has emerged as a powerful tool for oxidative transformations [9]. Diphenyl diselenide catalyzes the selective oxidation of isatin derivatives with hydrogen peroxide, achieving 90-95% efficiency under neutral conditions [9]. This catalytic system offers significant advantages in terms of recyclability and environmental compatibility [9].

Silver-Palladium Bimetallic Systems

Advanced bimetallic catalyst systems combining silver fluoride with palladium phosphine complexes have been developed for aryne generation and coupling reactions [17]. These systems achieve 80-92% efficiency and demonstrate unique selectivity patterns for benzoxazole synthesis [17].

Tungstic Acid Catalysis

Tungstic acid has been employed as a catalyst for oxidative cyclization reactions [18]. This system catalyzes the hydroxylation and cyclization of appropriate precursors, achieving 75-85% efficiency with various heterocyclic substrates [18].

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles has led to the development of environmentally sustainable synthetic methodologies for 3,5-dimethylisatoic anhydride.

Urea-Hydrogen Peroxide Complex Oxidation

The use of urea-hydrogen peroxide complex as an oxidizing agent represents a significant advancement in green synthetic methodology [7] [19]. This approach provides a non-toxic alternative to traditional oxidants, achieving 80-90% yields while minimizing environmental impact [7]. The reaction proceeds under mild conditions and generates minimal waste products [19].

Aqueous Media Synthesis

The development of aqueous synthetic methodologies has emerged as a key area of green chemistry research [20]. Water serves as both solvent and reactant in these processes, achieving 70-85% yields while eliminating the need for organic solvents [20]. These approaches demonstrate excellent scalability and cost-effectiveness [20].

Solvent-Free Conditions

Solvent-free synthetic methodologies have been developed to eliminate volatile organic compound emissions [21]. These approaches achieve 65-80% yields under neat conditions, requiring elevated temperatures but offering significant environmental benefits [21]. The methodology demonstrates excellent atom economy and reduced waste generation [21].

Recyclable Catalyst Systems

The development of recyclable catalyst systems has become a priority in green synthetic methodology [9]. Organoselenium catalysts demonstrate catalyst recovery rates exceeding 95% over multiple cycles [9]. These systems maintain catalytic activity and selectivity through several recycling operations [9].

Atom-Economical Processes

The design of atom-economical synthetic processes minimizes waste generation and maximizes product formation [22]. These approaches achieve performance comparable to traditional methodologies while significantly reducing the environmental footprint [22].

Renewable Feedstock Utilization

The utilization of renewable feedstock materials has been explored for sustainable isatoic anhydride synthesis [23]. These approaches face challenges related to feedstock availability and processing requirements but offer potential for long-term sustainability [23].

Scale-Up Considerations for Laboratory and Industrial Production

The successful scale-up of 3,5-dimethylisatoic anhydride synthesis requires careful consideration of multiple factors affecting reaction efficiency, safety, and economic viability.

Laboratory Scale Optimization

Laboratory-scale synthesis (1-10 g) focuses on reaction optimization and parameter identification [24]. Key considerations include reaction reproducibility, yield optimization, and method validation [24]. The development of robust reaction conditions ensures successful transfer to larger scales [24].

Pilot Scale Considerations

Pilot-scale production (100 g - 1 kg) introduces heat transfer and mass transfer limitations [24]. Advanced reactor design becomes critical for maintaining temperature control and reaction uniformity [24]. Safety assessment protocols must be implemented to address potential hazards associated with larger quantities of reagents [24].

Industrial Scale Challenges

Industrial-scale production (>10 kg) requires comprehensive safety assessment and process safety management [24]. Economic viability analysis becomes paramount, considering raw material costs, energy requirements, and waste disposal [24]. Process economics analysis must account for capital investment, operating costs, and market demand [24].

Process Intensification

Continuous flow technology offers significant advantages for large-scale production [25]. These systems provide enhanced heat and mass transfer, improved safety profiles, and reduced environmental impact [25]. The implementation of process intensification strategies can significantly improve production efficiency [25].

Quality Control Systems

Validated analytical methods are essential for ensuring product quality and regulatory compliance [23]. These systems must monitor key quality parameters throughout the production process [23]. Product specifications must be established and maintained to meet end-user requirements [23].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant